molecular formula C8H12N2O B1459067 4-(2-Methoxyethyl)pyridin-2-amine CAS No. 1501130-80-8

4-(2-Methoxyethyl)pyridin-2-amine

Cat. No.: B1459067
CAS No.: 1501130-80-8
M. Wt: 152.19 g/mol
InChI Key: LPBXWILQXHWUDR-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)pyridin-2-amine (CAS 1501130-80-8) is a chemical compound with the molecular formula C 8 H 12 N 2 O and a molecular weight of 152.19 g/mol . It features a pyridine ring core substituted with an amine group at the 2-position and a 2-methoxyethyl chain at the 4-position. This structure makes it a valuable scaffold in medicinal chemistry and drug discovery research. The 2-aminopyridine moiety is a privileged structure in pharmaceutical development. Compounds containing this group, such as the antimycobacterial agent MMV006357 (N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine), have been identified as promising therapeutic candidates . Furthermore, methoxypyridine derivatives are frequently explored in drug discovery for their favorable physicochemical properties. For instance, methoxypyridine motifs have been incorporated into gamma-secretase modulators for Alzheimer's disease research to improve properties like aqueous solubility while maintaining biological activity . As a building block, this compound can be used in the synthesis of more complex molecules, including potential ligands for metal complexes or novel chemical entities for biological screening . This product is intended for research applications as a chemical reference standard or synthetic intermediate. Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(2-methoxyethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-5-3-7-2-4-10-8(9)6-7/h2,4,6H,3,5H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBXWILQXHWUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Relevance and Research Trajectories of 4 2 Methoxyethyl Pyridin 2 Amine

Strategies for Functional Group Introduction and Modification

The construction of the this compound scaffold requires precise control over the introduction and modification of functional groups on the pyridine (B92270) ring. Key transformations include the installation of the amino group at the C-2 position and the incorporation of the methoxyethyl side chain at the C-4 position.

Amination Reactions in Pyridine Systems

The introduction of an amino group onto a pyridine ring is a fundamental transformation in the synthesis of aminopyridine derivatives. Several methods are available, each with its own advantages and limitations.

One of the most classic methods is the Chichibabin reaction , which involves the direct amination of pyridines using sodium amide. wikipedia.orgwikipedia.org This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amide anion attacks the electron-deficient C-2 or C-6 position of the pyridine ring, followed by the elimination of a hydride ion. wikipedia.org While historically significant, the Chichibabin reaction often requires harsh conditions and may suffer from side reactions, limiting its applicability to a narrow range of substrates. rsc.org

More contemporary approaches often involve the amination of pre-functionalized pyridines. For instance, nucleophilic aromatic substitution (SNAr) of halopyridines, particularly 2-halopyridines, with various amine nucleophiles is a widely used strategy. rsc.orgresearchgate.net 2-Fluoropyridines are often preferred substrates due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack. researchgate.net Catalyst-free methods using inexpensive ammonia (B1221849) sources like acetamidine (B91507) hydrochloride have been developed for the synthesis of 2-aminopyridine (B139424) derivatives from 2-fluoropyridines. rsc.org

Palladium-catalyzed amination , also known as the Buchwald-Hartwig amination, has emerged as a powerful and versatile tool for the formation of C-N bonds. This reaction allows for the coupling of a wide range of amines with aryl and heteroaryl halides or triflates, including those of pyridine. rsc.orgmit.edu The use of specialized palladium precatalysts and ligands has enabled the amination of even challenging substrates like unprotected halo-7-azaindoles under mild conditions. mit.edu

Table 1: Comparison of Amination Methods for Pyridine Systems
MethodReagentsSubstratesConditionsAdvantagesDisadvantages
Chichibabin Reaction Sodium amide (NaNH₂)PyridinesHigh temperature, aprotic solventDirect amination, high atom economyHarsh conditions, side reactions, narrow substrate scope rsc.org
Nucleophilic Aromatic Substitution (SNAr) Amines, ammonia sourcesHalopyridines (e.g., 2-fluoropyridine)Often requires elevated temperatures or microwave irradiationWide range of amines can be used, good yieldsRequires pre-functionalized pyridine
Palladium-Catalyzed Amination (Buchwald-Hartwig) Amines, palladium catalyst, ligandHalopyridines, triflatesMild to moderate temperaturesHigh functional group tolerance, broad substrate scopeCatalyst cost, potential for metal contamination

Etherification and Methoxyethyl Group Incorporation

The introduction of the 2-methoxyethyl group at the C-4 position of the pyridine ring is a critical step in the synthesis of the target compound. This can be achieved through various etherification strategies.

One common approach involves the reaction of a 4-substituted pyridine precursor with a suitable methoxyethylating agent. For instance, 4-vinylpyridine (B31050) can undergo a Michael addition with 2-mercaptoethanol (B42355) in the presence of a base like sodium methoxide (B1231860) to form 4-[2-(2-hydroxyethylthio)ethyl]pyridine. prepchem.com Subsequent methylation of the hydroxyl group would yield the desired methoxyethyl side chain.

Alternatively, the synthesis can start from a pyridine derivative already bearing a functional group at the C-4 position that can be converted to the methoxyethyl group. For example, a 4-(2-hydroxyethyl)pyridine derivative could be subjected to Williamson ether synthesis with a methylating agent. The synthesis of such precursors can be achieved through multi-step reaction sequences. ontosight.ai

The synthesis of 2'-O-(2-methoxyethyl)pyrimidine derivatives, which share a similar structural motif, has been achieved through the ring-opening of anhydro-pyrimidine nucleosides with tris-(2-methoxyethyl)borate. nih.gov This highlights the possibility of employing borate (B1201080) reagents in the incorporation of the methoxyethyl group.

Palladium-Catalyzed Coupling Reactions in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable in the synthesis of functionalized pyridines.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, involving the reaction of an organoboron compound (e.g., a pyridylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govsigmaaldrich.com This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. For instance, halogenated aromatics and heteroaromatics bearing a primary amine group can be coupled with pyridylboronic acids without the need for protecting the amine. nih.gov

The Hiyama cross-coupling reaction provides an alternative to the Suzuki reaction, utilizing organosilanes as the organometallic partner. researchgate.net This method has been successfully applied to the coupling of pyrimidin-2-yl tosylates with various organosilanes, demonstrating good functional group tolerance. researchgate.net

Palladium-catalyzed reactions are not limited to C-C bond formation. As mentioned earlier, the Buchwald-Hartwig amination is a key palladium-catalyzed method for C-N bond formation. mit.edu Additionally, palladium-catalyzed allylic amination reactions have been developed, showcasing the broad utility of palladium catalysis in amine synthesis. rsc.org

Table 2: Key Palladium-Catalyzed Coupling Reactions in Pyridine Synthesis
ReactionCoupling PartnersKey Features
Suzuki-Miyaura Coupling Organoboronic acid/ester + Organic halide/triflateHigh functional group tolerance, commercially available reagents
Hiyama Coupling Organosilane + Organic halide/triflateAlternative to boronic acids, often activated by fluoride
Buchwald-Hartwig Amination Amine + Organic halide/triflateVersatile for C-N bond formation, wide range of amines

Nucleophilic Substitution Approaches to Pyridine Derivatives

Nucleophilic substitution reactions are a cornerstone of pyridine chemistry, providing a direct route to introduce various functional groups onto the pyridine ring. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. stackexchange.comechemi.comquimicaorganica.org

Nucleophilic aromatic substitution (SNAr) on halopyridines is a common strategy. The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate dictates the regioselectivity of the attack. stackexchange.comechemi.com Attack at the C-2 and C-4 positions allows the negative charge to be delocalized onto the electronegative nitrogen atom, making these positions more favorable for substitution. stackexchange.comechemi.com The presence of electron-withdrawing groups on the pyridine ring can further enhance its reactivity towards nucleophiles. youtube.com

The Chichibabin reaction , as discussed previously, is a classic example of nucleophilic substitution of hydrogen (SNH). wikipedia.orgresearchgate.net More recent developments in SNH reactions have focused on achieving C-4 selective amination of pyridines through the use of 4-pyridyl pyridinium (B92312) salt intermediates. researchgate.netnih.gov

Furthermore, nucleophilic amination of methoxypyridines has been achieved using sodium hydride in the presence of lithium iodide, offering a transition-metal-free approach to aminopyridines. ntu.edu.sg This method has been shown to be effective for amination at the C-2, C-3, and C-4 positions. ntu.edu.sg

Green Chemistry Principles and Sustainable Synthetic Routes for Aminopyridines

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of aminopyridines is an area where these principles can be effectively applied.

One key aspect of green chemistry is the use of environmentally benign solvents. For instance, the synthesis of N-benzylidenepyridine-2-amine has been achieved using ethanol (B145695) and an ethanol-water mixture at room temperature, offering a greener alternative to conventional methods that use refluxing ethanol. ijcrcps.com The use of microwave heating in combination with ethanol as a solvent has also been shown to be an efficient and green method for the nucleophilic substitution of halopyridines. tandfonline.com

Another green chemistry principle is the development of one-pot, multicomponent reactions. These reactions combine multiple synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent usage. One-pot syntheses of 2-aminopyridine derivatives have been developed using enaminones as key precursors under solvent-free conditions. nih.gov

The development of catalyst-free reactions also aligns with the principles of green chemistry. As mentioned earlier, a transition-metal-free method for the synthesis of 2-aminopyridine derivatives from 2-fluoropyridine (B1216828) and acetamidine hydrochloride has been reported. rsc.org Additionally, a one-step synthesis of aminopyridine from cyanopyridine using sodium tungstate (B81510) as a catalyst in an aqueous sodium hypochlorite (B82951) solution has been disclosed. google.com

The use of bio-renewable starting materials is another important aspect of sustainable synthesis. A method for the synthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) has been developed, showcasing the potential for creating valuable chemical intermediates from sustainable sources. rsc.org

Table 3: Green Chemistry Approaches in Aminopyridine Synthesis
Green Chemistry PrincipleApplication in Aminopyridine Synthesis
Use of Greener Solvents Ethanol, water, or mixtures thereof as reaction media. ijcrcps.comtandfonline.com
One-Pot/Multicomponent Reactions Synthesis of 2-aminopyridines from enaminones, malononitrile, and amines in a single step. nih.gov
Catalyst-Free Reactions Nucleophilic substitution of 2-fluoropyridines with acetamidine hydrochloride. rsc.org
Use of Renewable Feedstocks Synthesis of aminopiperidine derivatives from bio-based furan (B31954) compounds. rsc.org
Atom Economy Chichibabin reaction for direct amination, although with limitations. rsc.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 2 Methoxyethyl Pyridin 2 Amine

Electrophilic and Nucleophilic Substitution Pathways on the Pyridine (B92270) Ring

Electrophilic Aromatic Substitution:

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (AES). youtube.com However, the presence of the strongly activating amino group at the C2 position significantly enhances the ring's reactivity towards electrophiles. The amino group directs electrophilic attack to the 3- and 5-positions. For instance, bromination of 2-aminopyridine (B139424) in acetic acid leads to the formation of 2-amino-5-bromopyridine. scielo.org.mx Halogenation of 4-aminopyridine (B3432731) with ICl and IBr has also been studied, resulting in charge-transfer complexes and ionic species. acs.org In the case of 4-(2-methoxyethyl)pyridin-2-amine, electrophilic substitution is expected to occur preferentially at the 3- and 5-positions due to the directing effect of the amino group.

Reactions with electrophilic boranes have been investigated for various substituted pyridines. For example, 2-amino-6-CF(3)-pyridine reacts with B(C(6)F(5))(3) to form an adduct on the amino group. nih.gov This indicates that the exocyclic amino group can also be a site of electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is a characteristic reaction of pyridines, especially with a leaving group at the 2- or 4-position. thieme-connect.de While this compound itself does not have a typical leaving group, the amino group could potentially be displaced under certain catalytic conditions. Recent research has demonstrated that a ruthenium(II) catalyst can enable SNAr reactions on aminopyridines, using the amino group as a leaving group. thieme-connect.deresearchgate.net This method allows for the amination of 2-aminopyridines with a broad range of amines. thieme-connect.de For example, 4- or 5-substituted 2-aminopyridines react successfully to provide a variety of pyridylamines. thieme-connect.de

Furthermore, direct uncatalyzed amination of 2-chloropyridines using a flow reactor at high temperatures can efficiently produce 2-aminopyridines, demonstrating the feasibility of SNAr on the pyridine core. thieme-connect.com

Table 1: Regioselectivity in Substitution Reactions of Substituted Pyridines

ReactantReagent/ConditionsProduct(s)Reaction TypeReference
2-AminopyridineBr₂ in acetic acid2-Amino-5-bromopyridineElectrophilic Substitution scielo.org.mx
4-AminopyridineICl in CH₂Cl₂[4-NH₂-C₅H₄N-ICl] and [(4-NH₂-C₅H₄N)₂-I⁺][Cl⁻]Electrophilic Addition/Substitution acs.org
2-AminopyridinesVarious amines, Ru(II) catalystSubstituted pyridylaminesNucleophilic Substitution (SNAr) thieme-connect.deresearchgate.net
2-ChloropyridineSecondary amines, NMP, high temp.2-AminopyridinesNucleophilic Substitution (SNAr) thieme-connect.com

Reduction and Oxidation Reactions of the Amine and Methoxyethyl Moieties

Reduction:

The pyridine ring can be reduced to piperidine (B6355638) under various conditions. Catalytic hydrogenation using heterogeneous catalysts like Pd/C, PtO₂, or Rh/C is a common method. researchgate.netgoogle.com For instance, the reduction of pyridine derivatives to piperidines can be achieved with a rhodium complex dimer, [Cp*RhCl₂]₂, via transfer hydrogenation. liv.ac.uk The reduction of pyridine itself to piperidine can be accomplished using samarium diiodide (SmI₂) in the presence of water. clockss.org In the case of this compound, the pyridine ring is expected to be reducible to the corresponding piperidine derivative.

Interestingly, in some reactions with SmI₂, the amino group of aminopyridines can be reductively eliminated. For example, 2-aminopyridine and 4-aminopyridine react with SmI₂ and water to yield piperidine. clockss.org

The methoxyethyl group is generally stable under typical pyridine ring reduction conditions. The ether linkage is robust, and the ethyl chain is saturated.

Oxidation:

The amino group of 2-aminopyridines can be oxidized. However, the pyridine ring itself has a reduced oxidation potential compared to aniline, making it less prone to oxidation that could lead to toxic nitroso species. nih.gov The methoxyethyl group is also relatively resistant to oxidation, although strong oxidizing agents could potentially cleave the ether bond or oxidize the methylene (B1212753) groups.

Condensation Reactions Involving the Amino Group

The exocyclic amino group of this compound is a potent nucleophile and readily participates in condensation reactions. It can react with a variety of carbonyl compounds and other electrophiles.

One of the most common reactions is the formation of imidazo[1,2-a]pyridines through condensation with α-haloketones. amazonaws.com The mechanism involves nucleophilic substitution of the halide by the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration involving the amino group. amazonaws.com

Condensation reactions of 2-aminopyridine with barbituric acid derivatives have been reported to yield unexpected products through a pathway resembling a Mannich-type reaction. scielo.org.mxscielo.org.mx Furthermore, multicomponent reactions involving enaminones, malononitrile, and primary amines provide an efficient route to synthesize substituted 2-aminopyridines. nih.gov The amino group can also react with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form enaminones, which are versatile synthetic intermediates. nih.gov

Table 2: Examples of Condensation Reactions with 2-Aminopyridine Derivatives

2-Aminopyridine DerivativeReactant(s)Product TypeReference
General 2-aminopyridinesα-HaloketonesImidazo[1,2-a]pyridines amazonaws.com
2-AminopyridineBarbituric acid/1,3-dimethylbarbituric acid in DMFUnexpected condensation product scielo.org.mxscielo.org.mx
Substituted 2-aminopyridinesEnaminones, malononitrile, primary aminesSubstituted 2-aminopyridines nih.gov
2-Aminopyridine derivativesN-Propargylic β-enaminones, formamidesDensely substituted 2-aminopyridines acs.org

Mechanistic Insights from Kinetic and Spectroscopic Studies of Related Reactions

Kinetic and spectroscopic studies on related aminopyridine systems provide valuable insights into the potential reaction mechanisms of this compound.

Kinetic Studies:

Kinetic studies on the aminolysis of substituted benzoates with pyridinolate leaving groups have been conducted to understand the reactivity and mechanism of nucleophilic substitution. researchgate.net For the reactions of 2-pyridyl benzoate (B1203000) with alicyclic secondary amines, a linear Brønsted-type plot with a βnuc value of 0.77 was observed, suggesting a significant degree of bond formation in the transition state. researchgate.net Such studies help in quantifying the nucleophilicity of the amino group and the factors influencing the reaction rates. Kinetic experiments on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction of an azido (B1232118) aminopyridine have also been performed to evaluate reaction efficiency under various conditions. nih.gov

Spectroscopic Studies:

Spectroscopic techniques are crucial for elucidating reaction pathways and identifying intermediates. For instance, the mechanism of imidazo[1,2-a]pyridine (B132010) synthesis has been supported by ¹H and ¹³C NMR spectroscopy, which allows for the characterization of the final products and key intermediates. amazonaws.com

Rotational spectroscopy has been used to study the structure of 2-aminopyridine and its water cluster, providing precise spectroscopic constants and information about intermolecular interactions like hydrogen bonding. nih.gov FTIR spectroscopy is also a valuable tool for confirming the presence of functional groups and monitoring the progress of reactions, such as the appearance or disappearance of C=O or N-H stretching bands. researchgate.net These spectroscopic methods would be instrumental in studying the reactions of this compound, for example, in monitoring the consumption of the amino group during a condensation reaction or the changes in the pyridine ring vibrations upon substitution.

Coordination Chemistry and Supramolecular Interactions of 4 2 Methoxyethyl Pyridin 2 Amine Ligands

Complexation with Transition Metal Ions (e.g., Mn(II), Ni(II), Cu(II), Fe(II), Cr(III), Zn(II))

The coordination of 4-(2-Methoxyethyl)pyridin-2-amine with transition metal ions is primarily dictated by the Lewis basicity of its nitrogen atoms. The pyridine (B92270) ring nitrogen is typically the primary coordination site. However, the exocyclic amine group can also participate in binding, leading to various coordination modes. While specific studies on the full range of listed metals with this exact ligand are not extensively documented, the behavior of analogous 4-substituted pyridin-2-amine and related N-heterocyclic ligands provides significant insight.

Complexes of Ni(II), Cu(II), and Zn(II) with aminopyridine-type ligands have been successfully synthesized and characterized. nih.govresearchgate.net For instance, Ni(II) can form complexes with N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, resulting in mononuclear species that assemble into larger structures through hydrogen bonding. nih.gov Similarly, Cu(II) and Zn(II) readily form complexes with ligands containing pyridyl and amine functionalities, often exhibiting tetrahedral or square planar geometries. nih.gov

The formation of these complexes typically involves the reaction of a metal salt (e.g., chloride, acetate, or nitrate) with the ligand in a suitable solvent like methanol (B129727) or ethanol (B145695). nih.govpvpcollegepatoda.org The resulting complexes can be influenced by the counter-ion, which can sometimes participate in the coordination sphere or direct the supramolecular assembly. nih.gov

Based on extensive studies of related pyridine complexes, the expected coordination geometries for the metal ions with this compound are summarized in the table below. wikipedia.org

Metal IonTypical Coordination NumberCommon Geometries
Mn(II) 4, 6Tetrahedral, Octahedral
Ni(II) 4, 5, 6Square Planar, Tetrahedral, Trigonal Bipyramidal, Octahedral nih.govnih.gov
Cu(II) 4, 5, 6Square Planar, Square Pyramidal, Octahedral (often distorted) nih.govresearchgate.net
Fe(II) 4, 6Tetrahedral, Octahedral
Cr(III) 6Octahedral
Zn(II) 4, 6Tetrahedral, Octahedral rsc.org

Ligand Denticity and Stereochemical Considerations in Metal Complexes

The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. For this compound, two primary modes of coordination are conceivable:

Monodentate Coordination: The ligand binds to the metal center solely through the pyridine ring nitrogen. This is a common coordination mode for pyridine derivatives. pvpcollegepatoda.org In this scenario, the exocyclic amino group does not directly bond to the metal but remains available for hydrogen bonding interactions, which can stabilize the crystal lattice. nih.govpvpcollegepatoda.org

Bidentate Chelation: The ligand forms a chelate ring by coordinating through both the pyridine nitrogen and the nitrogen of the exocyclic amino group. pvpcollegepatoda.org This mode of binding leads to the formation of a stable five-membered ring. Chelation is often favored thermodynamically due to the chelate effect.

The choice between monodentate and bidentate coordination can be influenced by several factors, including the nature of the metal ion, the steric hindrance around the coordination sites, the solvent, and the presence of competing ligands or strongly coordinating counter-ions. pvpcollegepatoda.org

Stereochemical considerations are also crucial. For octahedral complexes of the type [M(L)₂X₂], where L is a bidentate this compound ligand and X is a monodentate ligand, cis and trans isomers are possible. The electronic properties and steric bulk of the 4-position substituent can influence which isomer is preferentially formed. Studies on related Pd(II) complexes with 4-substituted pyridines show that the electronic nature (electron-donating or -withdrawing) of the substituent significantly alters the physicochemical properties of the resulting complexes. acs.org

Role of the Methoxyethyl Moiety in Chelation and Coordination Geometry

The methoxyethyl group at the 4-position of the pyridine ring is not merely a passive substituent. Its presence can significantly influence the ligand's coordination behavior in several ways:

Steric Effects: The bulk of the methoxyethyl group can influence the approach of other ligands to the metal center, potentially favoring certain coordination geometries over others.

Secondary Coordination: The ether oxygen of the methoxyethyl moiety possesses lone pairs of electrons and can act as a weak donor atom. This introduces the possibility of the ligand acting in a tridentate (Npyridine, Namine, Oether) fashion or a bridging mode where the ether oxygen coordinates to an adjacent metal center. This type of weak interaction can lead to the formation of polynuclear or higher-dimensional coordination polymers and can significantly impact the coordination geometry, potentially causing distortions from ideal geometries.

While direct structural evidence for the participation of the methoxyethyl group's oxygen in coordination with this compound is not available, studies on other flexible ligands containing ether chains have demonstrated their capability to wrap around metal ions, influencing their photophysical and electrochemical properties.

Supramolecular Architectures and Intermolecular Interactions in Solid State Complexes

In the solid state, metal complexes of this compound are expected to form extended supramolecular architectures through various non-covalent interactions. Hydrogen bonding is anticipated to be a dominant force in directing the self-assembly of these complexes. nih.govnih.gov

The exocyclic amine group (-NH₂) is a potent hydrogen-bond donor, while the pyridine nitrogen (if uncoordinated) and the methoxy (B1213986) oxygen are potential hydrogen-bond acceptors. This allows for a rich variety of hydrogen bonding motifs. Common interactions observed in related structures include:

N-H···anion: The amine protons can form strong hydrogen bonds with counter-anions like Cl⁻, NO₃⁻, or PF₆⁻. nih.gov

N-H···O: Hydrogen bonds can form between the amine group of one complex and the methoxy oxygen of a neighboring molecule.

N-H···N: Inter-complex hydrogen bonding between the amine group and an uncoordinated pyridine nitrogen is also possible. bit.edu.cn

C-H···anion/O: Weaker C-H···X interactions involving the aromatic or ethyl C-H bonds can also contribute to the stability of the crystal packing. nih.gov

These interactions can link individual complex units into one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) networks. nih.govnih.gov The specific architecture is often dependent on the metal ion, the coordination geometry, and the nature of the counter-ions and any co-crystallized solvent molecules. nih.gov For example, in Ni(II) complexes of a related dipyrazinyl-substituted aminopyridine, switching the counter-ion from perchlorate (B79767) to nitrate (B79036) altered the resulting supramolecular structure from a 1D chain to a 3D network. nih.gov

The table below summarizes the principal intermolecular interactions that are expected to govern the supramolecular assembly in solid-state complexes of this compound.

Interaction TypeDonorAcceptorStructural Implication
Hydrogen Bond -NH₂Counter-anion (e.g., Cl⁻, NO₃⁻)Formation of chains/networks nih.gov
Hydrogen Bond -NH₂Methoxy Oxygen (-OCH₃)Linking of complex units
Hydrogen Bond -NH₂Pyridine Nitrogen (uncoordinated)Dimer or chain formation bit.edu.cn
π-π Stacking Pyridine RingPyridine RingStabilization of layered structures

Theoretical and Computational Chemistry Approaches to 4 2 Methoxyethyl Pyridin 2 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and stability of 4-(2-Methoxyethyl)pyridin-2-amine. DFT methods, such as B3LYP, are frequently used to determine the optimized molecular geometry, electronic energy, and distribution of electron density.

The stability of the molecule can be analyzed through its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For similar 2-aminopyridine (B139424) derivatives, DFT calculations have been employed to determine these energy gaps, providing insights into their electronic properties and reactivity. researchgate.netresearchgate.netias.ac.in

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate the stability of the molecule arising from charge delocalization and hyperconjugative interactions. NBO analysis can quantify the interactions between filled and vacant orbitals, providing a measure of their energetic significance. For instance, in substituted aminopyrimidines, NBO analysis has been used to understand the stabilization energy associated with intramolecular charge transfer.

Table 1: Illustrative Global Reactivity Descriptors for a 2-Aminopyridine Derivative Calculated using DFT

ParameterDescriptionIllustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 eV
Energy Gap (ΔE) ELUMO - EHOMO5.0 eV
Ionization Potential (I) -EHOMO6.5 eV
Electron Affinity (A) -ELUMO1.5 eV
Chemical Hardness (η) (I - A) / 22.5 eV
Electronegativity (χ) (I + A) / 24.0 eV
Electrophilicity Index (ω) χ² / (2η)3.2 eV

Note: These values are illustrative and based on typical findings for similar molecules in the literature. Actual values for this compound would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations

The methoxyethyl side chain of this compound introduces conformational flexibility. Conformational analysis is crucial to identify the most stable three-dimensional arrangements of the molecule. This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy of each conformation using quantum chemical methods.

Table 2: Illustrative Conformational Analysis of a Methoxyethyl Side Chain

Dihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Population (%)
gauche (-60°) 0.525
anti (180°) 0.050
gauche' (+60°) 0.525

Note: This table provides an illustrative example of the kind of data obtained from conformational analysis. The actual energy values and populations would depend on the specific force field and simulation conditions.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating the ¹H and ¹³C NMR chemical shifts. tandfonline.com These calculations can help in the assignment of experimental spectra and in understanding how the electronic environment of each nucleus is affected by the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method, providing a predicted IR spectrum that can be compared with experimental data. This comparison aids in the identification of characteristic vibrational modes of the functional groups present in the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. ias.ac.in It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum. This analysis can identify the nature of the electronic transitions, such as n→π* or π→π*.

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Substituted Pyridine (B92270)

Spectroscopic DataExperimental ValueCalculated Value (Method)
¹H NMR (δ, ppm) 7.8 (H-6)7.85 (GIAO/B3LYP)
¹³C NMR (δ, ppm) 158.2 (C-2)159.0 (GIAO/B3LYP)
IR (ν, cm⁻¹) 3450 (N-H stretch)3465 (B3LYP/6-311G)
UV-Vis (λmax, nm) 280285 (TD-DFT/B3LYP)

Note: The presented data is for illustrative purposes to show how computational results are compared with experimental findings.

Computational Modeling of Reaction Pathways and Catalytic Cycles

Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This is particularly useful for understanding reactions such as N-acylation or the formation of coordination complexes. publish.csiro.aunih.gov

For example, in the study of the benzoylation of 2-aminopyridine, computational methods could be used to model the reaction pathway, determining whether the reaction proceeds via direct acylation of the exocyclic amino group or through an initial N-acylation of the pyridine ring followed by rearrangement. While specific studies on this compound are lacking, the principles of modeling reaction pathways are broadly applicable. rsc.org

Ligand Binding Studies and Interaction Energies with Metal Centers

The 2-aminopyridine moiety is a well-known ligand for transition metals. researchgate.net Computational methods are invaluable for studying the binding of this compound to metal centers. DFT calculations can be used to optimize the geometry of the resulting metal complex and to calculate the binding energy between the ligand and the metal ion. nih.govekb.egmdpi.com

The interaction energy can be decomposed into several components, such as electrostatic attraction, Pauli repulsion, and orbital interactions, to understand the nature of the metal-ligand bond. NBO analysis can also reveal the extent of charge transfer from the ligand to the metal. These studies are crucial for the design of new catalysts and functional materials.

Strategic Applications in Organic Synthesis and Functional Materials Development

4-(2-Methoxyethyl)pyridin-2-amine as a Versatile Building Block in Heterocyclic Synthesis

The structure of this compound makes it an ideal starting point for the synthesis of a wide array of heterocyclic compounds. The presence of a reactive primary amine and a nucleophilic pyridine (B92270) nitrogen allows for a variety of chemical transformations, leading to the construction of more complex molecular architectures.

Researchers have utilized this aminopyridine derivative as a key intermediate in the synthesis of novel compounds with potential biological activity. For instance, the general reactivity of aminopyridines is well-documented in the creation of fused ring systems like imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines. nih.gov These syntheses often involve the reaction of a diaminopyridine with various reagents to form the imidazole (B134444) ring. The principles of these reactions can be extended to derivatives like this compound to create novel substituted heterocyclic systems.

Furthermore, the aminopyridine moiety is a common feature in the design of pharmacologically active molecules. The synthesis of complex molecules often involves a convergent approach where different fragments of the target molecule are synthesized separately and then joined together. In this context, this compound can serve as a crucial "B-ring" precursor. For example, in the synthesis of certain modulators of biological targets, a key step can be the coupling of a substituted aminopyridine fragment with other heterocyclic systems. nih.gov The methoxyethyl group can also be a key feature for improving physical properties of the final compound.

The versatility of this building block is further highlighted by its potential use in multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. The reactive sites on this compound make it a suitable candidate for such reactions, leading to the rapid generation of libraries of diverse heterocyclic compounds for screening and development. researchgate.net

Catalytic Applications of Metal Complexes Derived from this compound Ligands

The nitrogen atoms in this compound make it an excellent ligand for coordinating with metal ions, forming stable metal complexes. These complexes have shown significant promise as catalysts in a variety of important industrial reactions, including ethylene (B1197577) oligomerization and the copolymerization of carbon dioxide (CO2) with epoxides.

The aminopyridine scaffold is widely recognized for its utility in base metal catalysis. nsf.gov Metal complexes incorporating aminopyridine ligands have been successfully employed in various catalytic processes. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring, which in turn influences the activity and selectivity of the catalyst. The methoxyethyl group in this compound can influence the solubility and stability of the resulting metal complex, potentially enhancing its catalytic performance.

Ethylene Oligomerization:

The oligomerization of ethylene to produce linear alpha-olefins is a crucial industrial process. While specific studies detailing the use of this compound in this exact reaction are not prevalent in the provided search results, the broader class of aminopyridine-based catalysts is highly relevant. For instance, iron complexes with aminopyridine ligands have been shown to catalyze the polymerization of olefins. nsf.gov The performance of these catalysts is sensitive to the substitution on the ligand. It is conceivable that a nickel or iron complex of this compound could exhibit interesting catalytic activity in ethylene oligomerization, potentially influenced by the coordinating effect of the ether oxygen in the methoxyethyl side chain.

CO2/Epoxide Copolymerization:

Below is a table summarizing the types of catalytic reactions where aminopyridine-based ligands have been applied, suggesting potential areas of application for this compound.

Catalytic ReactionMetal CenterLigand TypePotential Role of this compound
Olefin PolymerizationFe, NiImino- and Amino-pyridineAs a ligand to influence catalyst activity and polymer properties. nsf.gov
CO2/Epoxide CopolymerizationZn, Co, CrSalen, PorphyrinAs a bidentate N,N-donor ligand for the metal center. nih.gov
Cross-Coupling ReactionsFe, PdTerpyridineAs a component of a more complex ligand system. nih.gov
Oxidation ReactionsFeAminopyridineTo form a catalyst for selective oxidation processes.

Development of Advanced Materials with Tunable Properties, including Non-Linear Optical (NLO) Characteristics

The unique electronic and structural features of molecules derived from this compound make them attractive candidates for the development of advanced materials with tailored properties. One particularly interesting area is the field of non-linear optics (NLO).

NLO materials are capable of altering the properties of light that passes through them, a phenomenon that has applications in telecommunications, optical computing, and laser technology. The NLO response of a material is related to its molecular structure, specifically the presence of a polarizable electron system. Organic molecules with a donor-pi-acceptor (D-π-A) framework often exhibit significant NLO properties.

In the case of this compound, the amine group can act as an electron donor, and the pyridine ring can function as part of the pi-conjugated bridge and an acceptor. By chemically modifying this basic structure, for example, by introducing strong electron-withdrawing groups, it is possible to enhance the D-π-A character and, consequently, the NLO response.

The table below illustrates how modifications to a hypothetical NLO chromophore based on this compound could be expected to influence its NLO properties.

Base StructureModificationExpected Impact on NLO Properties
This compoundIntroduction of a nitro group (-NO2) on the pyridine ringIncrease in molecular hyperpolarizability (β) due to enhanced D-π-A character.
This compoundExtension of the conjugated system (e.g., by adding a phenyl ring)Potential increase in β, but may also affect transparency and stability.
This compoundFormation of a metal complexThe metal center can influence the electronic structure and lead to new NLO effects.

The development of advanced materials from this compound is an area ripe for exploration. Its versatile chemical nature allows for its incorporation into polymers, metal-organic frameworks (MOFs), and other functional materials where its unique electronic and structural contributions can be harnessed for a variety of applications beyond NLO, including sensing, light-emitting diodes, and photovoltaics.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment and connectivity of each atom can be mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 4-(2-Methoxyethyl)pyridin-2-amine is expected to show distinct signals corresponding to each unique proton in the molecule. The pyridine (B92270) ring protons will appear in the aromatic region, while the methoxyethyl side chain protons will be in the aliphatic region. The amine protons will likely appear as a broad signal.

The predicted chemical shifts (δ) are influenced by the electronic effects of the amino group (electron-donating) and the pyridine nitrogen. The protons on the pyridine ring are expected to show characteristic coupling patterns.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Pyridine H-6 ~7.8-8.0 Doublet (d) Downfield due to proximity to ring nitrogen.
Pyridine H-5 ~6.4-6.6 Doublet (d) Upfield shift due to the influence of the amino group.
Pyridine H-3 ~6.3-6.5 Singlet (s) or narrow doublet Upfield shift due to the influence of the amino group.
Amine (-NH₂) ~4.5-5.5 Broad Singlet (br s) Chemical shift can vary with solvent and concentration.
Methylene (B1212753) (-O-CH₂) ~3.6-3.8 Triplet (t)
Methoxy (B1213986) (-O-CH₃) ~3.3-3.4 Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are highly sensitive to the electronic environment.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Notes
Pyridine C-2 ~158-160 Carbon bearing the amino group, significantly deshielded.
Pyridine C-6 ~148-150
Pyridine C-4 ~145-147 Carbon attached to the ethyl group.
Pyridine C-3 ~108-110 Shielded by the amino group.
Pyridine C-5 ~105-107 Shielded by the amino group.
Methylene (-O-CH₂) ~70-72
Methoxy (-O-CH₃) ~58-60

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for polar molecules like this compound. It typically results in the observation of the protonated molecule [M+H]⁺. For this compound, with a molecular formula of C₈H₁₂N₂O, the exact molecular weight is approximately 152.09 g/mol . The ESI-MS spectrum would be expected to show a prominent peak at a mass-to-charge ratio (m/z) of approximately 153.10.

Predicted ESI-MS Data

Ion Predicted m/z

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

While ESI is more common for small molecules of this type, MALDI-TOF could also be used. Similar to ESI, it would be expected to show the protonated molecular ion [M+H]⁺. This technique is particularly useful for high-resolution mass measurements, allowing for the confirmation of the elemental composition.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

These spectroscopic methods probe the vibrational and electronic properties of the molecule, respectively.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key absorptions are expected for the N-H bonds of the primary amine, the C-O bond of the ether, and the vibrations of the pyridine ring.

Predicted IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Stretch (asymmetric & symmetric) 3450-3300 Medium, two bands
Primary Amine N-H Bend (scissoring) 1650-1580 Medium-Strong
Aromatic Ring C=C and C=N Stretches 1600-1450 Medium-Strong
Ether C-O Stretch 1260-1050 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-system of the pyridine ring. The aminopyridine chromophore is expected to exhibit distinct absorption maxima (λmax). The position of these maxima can be influenced by the solvent polarity. The presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift compared to unsubstituted pyridine.

Predicted UV-Vis Absorption Maxima

Transition Predicted λmax (nm) Solvent

Despite a comprehensive search for single-crystal X-ray diffraction data on derivatives and complexes of this compound, no specific crystallographic studies for this compound or its direct coordination compounds were identified in the public domain.

Research in the field of crystallography often focuses on compounds with specific electronic, optical, or biological properties that make them subjects of interest for detailed structural analysis. While many pyridine derivatives and their metal complexes have been characterized using single-crystal X-ray diffraction to elucidate their three-dimensional structures, similar studies for this compound have not been reported in the available scientific literature.

The definitive determination of a molecule's structure, including bond lengths, bond angles, and crystal packing, is accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides unequivocal proof of a compound's connectivity and stereochemistry. In the context of coordination chemistry, it reveals the geometry of the metal center and the binding mode of the ligands.

The absence of such published data for this compound suggests that it may not have been a focus of extensive crystallographic investigation to date. Future research may explore the synthesis and characterization of its derivatives and metal complexes, which would then allow for detailed structural elucidation by single-crystal X-ray diffraction.

Structure Reactivity and Structure Function Relationship Studies of 4 2 Methoxyethyl Pyridin 2 Amine Derivatives

Impact of Substituent Effects on Chemical Reactivity and Selectivity

The chemical behavior of the pyridine (B92270) ring is significantly influenced by the nature and position of its substituents. In the case of 4-(2-methoxyethyl)pyridin-2-amine, the 2-amino group and the 4-(2-methoxyethyl) group dictate the electronic and steric properties of the molecule, thereby affecting its reactivity and selectivity in chemical transformations.

Steric hindrance is another critical factor. wikipedia.org The bulkiness of substituents can hinder the approach of reagents to adjacent positions, thereby controlling the selectivity of a reaction. wikipedia.org In the context of 2-aminopyridine (B139424) derivatives, bulky groups can influence binding affinity and selectivity in biological systems. acs.org

The following table summarizes the general effects of substituents on the reactivity of the pyridine ring.

Substituent TypePositionEffect on Electrophilic SubstitutionEffect on Nucleophilic Substitution
Electron-Donating Group (e.g., -NH₂, -OR)2, 4, 6Activating, directs to 3, 5-positionsDeactivating
Electron-Withdrawing Group (e.g., -NO₂, -CN)2, 4, 6Deactivating, directs to 3, 5-positionsActivating, directs to 2, 4, 6-positions

Research on thieno[2,3-b]pyridine (B153569) derivatives has demonstrated how the electronic effects of substituents on a phenyl ring attached to the core structure can alter interactions with biological targets. mdpi.com Electron-withdrawing groups like -CN can change the electron density of the phenyl ring, forcing it to bind differently within a protein's binding pocket compared to less electron-poor analogues. mdpi.com

Rational Design Principles for Modulating Compound Properties in Advanced Syntheses

Rational design principles are crucial in medicinal chemistry and materials science for developing molecules with specific, optimized properties. researchgate.netacs.org For derivatives of this compound, these principles can be applied to modulate features like biological activity, selectivity, and physicochemical properties. nih.govresearchgate.netnih.gov

A key principle is structure-based drug design, which utilizes the three-dimensional structure of a biological target to design inhibitors. nih.gov For instance, by identifying the key interactions between a lead compound and its target enzyme, modifications can be made to enhance binding affinity and selectivity. This approach has been used to develop potent and selective inhibitors of Janus kinase 2 (JAK2) from an aminopyridine scaffold. nih.gov

Another principle involves the systematic modification of a lead structure to establish a structure-activity relationship (SAR). nih.gov SAR studies on 3,5-diaryl-2-aminopyridine ALK2 inhibitors revealed that substitutions at various positions on the pyridine and aryl rings significantly impact potency and selectivity. acs.org For example, replacing a primary amine at the 2-position with a methyl group led to a highly selective compound. acs.org Similarly, analysis of pyridine derivatives for antiproliferative activity showed that the number and position of methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups are critical for activity. nih.govmdpi.com

Computational methods, such as Density Functional Theory (DFT), are increasingly used to guide the design process. acs.org These methods can predict molecular properties like electronic structure and absorption spectra, enabling the rational design of materials like polyimide chromophores. acs.org By calculating the properties of different monomers, researchers can select the optimal building blocks to achieve a desired outcome. acs.org

The table below outlines some rational design strategies and their applications for pyridine derivatives.

Design PrincipleApplicationExample
Structure-Based DesignEnhance binding to a biological targetDesigning selective JAK2 inhibitors based on an aminopyridine scaffold. nih.gov
Structure-Activity Relationship (SAR)Optimize potency and selectivityModifying substituents on 3,5-diaryl-2-aminopyridines to improve ALK2 inhibition. acs.org
Computational ChemistryPredict and tune physicochemical propertiesUsing DFT to design colored polyimide films by selecting appropriate diamine monomers. acs.org
Scaffold Hopping/HybridizationDiscover novel biological activitiesCreating new pyridine heterocyclic hybrids to develop anticancer agents. nih.gov

The synthesis of functionalized pyridine derivatives has been advanced by new methodologies, including transition-metal-catalyzed cyclizations and cross-coupling reactions, which provide efficient routes to novel structures. nih.gov

Bioisosteric Strategies and Their Chemical Consequences in Pyridine Derivatives

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing drug candidates. researchgate.netdomainex.co.uk This approach is widely used to improve potency, selectivity, metabolic stability, and pharmacokinetic properties. researchgate.netdomainex.co.uk

In the context of pyridine derivatives, the pyridine ring itself can act as a bioisostere for a benzene (B151609) ring, offering advantages such as improved water solubility and a different metabolic profile due to its weak basicity and hydrogen bonding capability. researchgate.net The nitrogen atom avoids the oxidative metabolism pathways that can render anilines toxic. nih.gov

Specific examples of bioisosteric replacement in pyridine derivatives include:

Pyridine-N-oxide Replacement : Researchers have shown that a 2-difluoromethylpyridine group can serve as a bioisosteric replacement for a pyridine-N-oxide group in quorum sensing inhibitors, leading to compounds with similar or enhanced activity. rsc.org

Saturated Scaffolds : Saturated bicyclic systems, such as 3-azabicyclo[3.1.1]heptane, have been explored as mimics for the pyridine ring. chemrxiv.org Replacing the pyridine ring in the drug Rupatadine with this saturated bioisostere resulted in a significant improvement in solubility, metabolic stability, and lipophilicity. chemrxiv.org

These replacements can have significant chemical consequences. Altering the electronic distribution and geometry of a molecule can change its binding mode to a target protein. For example, replacing a planar aromatic ring with a three-dimensional saturated scaffold introduces a different spatial arrangement of functional groups, which can lead to new interactions with the receptor. chemrxiv.org

The following table presents examples of bioisosteric replacements for the pyridine moiety and their observed consequences.

Original GroupBioisosteric ReplacementChemical ConsequenceReference
Pyridine-N-oxide2-DifluoromethylpyridineEnhanced or similar biological activity rsc.org
Benzene RingPyridine RingImproved water solubility, altered metabolic profile researchgate.net
Pyridine Ring3-Azabicyclo[3.1.1]heptaneImproved solubility, metabolic stability, and lipophilicity chemrxiv.org

The goal of a bioisosteric strategy is to retain or improve the desired biological activity while mitigating undesirable properties, a process that requires careful consideration of the steric, electronic, and conformational effects of the replacement. researchgate.net

Exploration of Conformational Flexibility and its Influence on Chemical Interactions

The three-dimensional shape, or conformation, of a molecule is critical for its interactions with other molecules, particularly in biological systems. mdpi.com The conformational flexibility of this compound, particularly due to the rotatable bonds in the 4-(2-methoxyethyl) side chain, plays a significant role in its chemical behavior.

The conformation of a molecule is determined by a balance of various non-covalent interactions, including torsional strain, steric hindrance, and intramolecular hydrogen bonding. nih.govqub.ac.uk The methoxyethyl side chain can adopt multiple conformations, and the preferred conformation in a given environment (e.g., in solution versus bound to a receptor) can differ. The study of the conformational landscape of drug-like molecules is essential for understanding their function. mdpi.com

X-ray crystallography provides a static picture of a molecule's conformation in the solid state. For example, the crystal structure of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate, a related compound, reveals a chair conformation for the piperazine (B1678402) ring and specific torsion angles for the side chains. nih.gov In this structure, intramolecular and intermolecular hydrogen bonds help to stabilize the observed conformation. nih.gov

The conformational equilibrium of ligands can influence their properties, such as the stability constants of their metal complexes. digitellinc.com For pyridinophane-based ligands, the conformational isomerism has been studied to understand its effect on the stability of Zn(II) complexes. digitellinc.com The flexibility of a ligand allows it to adapt its shape to best fit a binding site, a phenomenon known as "induced fit." This adaptability is a key factor in the strength and specificity of molecular recognition events.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Methoxyethyl)pyridin-2-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of pyridine derivatives like this compound typically involves multi-step reactions. Key steps include:

  • Nucleophilic substitution to introduce the 2-methoxyethyl group.
  • Catalytic coupling (e.g., palladium or copper catalysts) for ring formation or functionalization .
  • Amine protection/deprotection to ensure regioselectivity .

Optimization Strategies:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
  • Temperature control : Maintain 60–80°C to avoid side reactions .
  • Catalyst loading : 5–10 mol% palladium catalysts improve efficiency .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Example Protocol:

StepReagents/ConditionsPurposeYield (%)
12-Methoxyethyl bromide, K₂CO₃, DMF, 80°CAlkylation65–75
2Pd(OAc)₂, PPh₃, Et₃N, THFCoupling50–60
3HCl (gaseous), MeOHDeprotection85–90

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer: Characterization Workflow:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for pyridine ring protons (δ 7.5–8.5 ppm) and methoxyethyl signals (δ 3.2–3.8 ppm) .
    • ¹³C NMR : Pyridine carbons (120–150 ppm), methoxy carbons (δ 55–60 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 167.1) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water) to assess purity (>95%) .

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives in biological systems?

Methodological Answer: SAR Study Design:

  • Variation of substituents : Modify the methoxyethyl group (e.g., ethoxy, halogenated chains) to assess hydrophobicity effects .
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
  • Computational modeling : Perform docking studies (AutoDock, Schrödinger) to predict binding affinities .

Case Study:

DerivativeSubstituentIC₅₀ (μM)Binding Energy (kcal/mol)
A -OCH₂CH₂OCH₃0.12-9.8
B -OCH₂CF₃0.45-7.2
C -OCH₂CH₂Cl1.3-6.5

Interpretation : Bulkier substituents (e.g., A ) enhance potency due to improved hydrophobic interactions .

Q. What strategies are recommended for resolving contradictory data in the biological activity profiles of this compound analogs?

Methodological Answer: Contradiction Analysis Framework:

Reproducibility checks : Validate assays across independent labs (e.g., cytotoxicity in MTT vs. ATP assays) .

Metabolic stability : Assess liver microsome stability to rule out false negatives .

Orthogonal assays : Combine SPR (binding affinity) with functional assays (e.g., cAMP modulation) .

Example Workflow:

  • Step 1 : Re-test compound in HEK293 cells (IC₅₀ discrepancy: 0.5 μM vs. 5 μM).
  • Step 2 : Analyze metabolite profiles via LC-MS to detect degradation .
  • Step 3 : Use cryo-EM to confirm target engagement .

Root Causes of Contradictions:

CauseResolution Strategy
Off-target effectsProteome-wide profiling (e.g., kinome screens)
Compound aggregationDynamic light scattering (DLS) analysis
Batch variabilityNMR/LC-MS quality control

Q. How can computational methods guide the optimization of this compound for selective receptor targeting?

Methodological Answer: Computational Strategies:

  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond donors) using MOE or Phase .
  • MD simulations : Predict conformational stability in receptor binding pockets (GROMACS) .
  • QSAR models : Corinate substituent electronic parameters (Hammett σ) with activity .

Case Study Output:

ParameterValue (Compound X)Optimal Range
LogP2.11.5–2.5
PSA45 Ų40–60 Ų
H-bond donors21–3

Recommendation : Introduce fluorine to reduce basicity (improves selectivity for kinase X over Y) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.